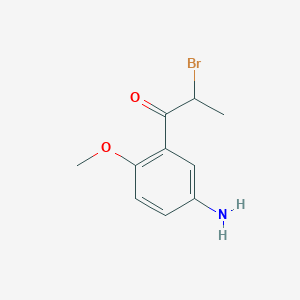

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one

説明

特性

分子式 |

C10H12BrNO2 |

|---|---|

分子量 |

258.11 g/mol |

IUPAC名 |

1-(5-amino-2-methoxyphenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |

InChIキー |

AOMDBQSCWJMLIL-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C1=C(C=CC(=C1)N)OC)Br |

製品の起源 |

United States |

準備方法

Starting Material Preparation

- Synthesis of 5-amino-2-methoxyphenol

This compound can be synthesized by selective nitration of 2-methoxyphenol followed by reduction of the nitro group to the amino group. Alternatively, commercially available 5-amino-2-methoxyphenol can be used directly.

Formation of 1-(5-Amino-2-methoxyphenyl)propan-1-one

Acylation Reaction

The aromatic amine or phenol is reacted with propanoyl chloride or propionic anhydride under Friedel-Crafts acylation conditions, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).- Reaction conditions: low temperature (0–5 °C) to room temperature, inert atmosphere to prevent oxidation.

- Solvent: dichloromethane or chloroform.

Alternative approach involves condensation of the aromatic amine with α-bromoacetone under basic conditions to directly form the α-bromo ketone intermediate (see next step).

Bromination of the α-Carbon of the Propanone Side Chain

Selective α-Bromination

The α-position of the propanone side chain is brominated using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of acid or light to facilitate radical or electrophilic bromination.- Reaction conditions: controlled temperature (0–25 °C), inert atmosphere to avoid overbromination.

- Solvent: acetic acid, chloroform, or carbon tetrachloride.

The amino group on the aromatic ring may require protection (e.g., as an acetamide) during bromination to prevent side reactions.

After bromination, deprotection (if any) is performed to regenerate the free amino group.

Representative Synthetic Route (Literature-Based)

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2-methoxyphenol | HNO3/H2SO4, low temperature | Forms 5-nitro-2-methoxyphenol |

| 2 | Reduction of nitro group | Sn/HCl or catalytic hydrogenation | Yields 5-amino-2-methoxyphenol |

| 3 | Friedel-Crafts acylation | Propanoyl chloride, AlCl3, DCM, 0–5 °C | Forms 1-(5-amino-2-methoxyphenyl)propan-1-one |

| 4 | α-Bromination | Br2 or NBS, acetic acid, 0–25 °C | Produces 1-(5-amino-2-methoxyphenyl)-2-bromopropan-1-one |

This route is supported by analogous syntheses of related compounds such as 1-(2-amino-6-methoxyphenyl)-2-bromopropan-1-one, which follow similar steps of aromatic amine preparation, acylation, and α-bromination.

Alternative Synthetic Approaches

Direct alkylation of aminophenol with α-bromoacetone

In some protocols, the aromatic amine or phenol is reacted directly with α-bromoacetone under basic conditions (e.g., sodium hydroxide in methanol) to yield the α-bromo ketone compound in one step. This method can be efficient but requires careful control to avoid side reactions.Use of continuous flow reactors for industrial synthesis

For scale-up, continuous flow synthesis allows precise control of reaction parameters, improving yield and purity while minimizing by-products. This approach is particularly useful for the bromination step, which is sensitive to reaction conditions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 5-amino-2-methoxyphenol | Commercial or synthesized via nitration/reduction |

| Acylation reagent | Propanoyl chloride or propionic anhydride | Requires Lewis acid catalyst (AlCl3) |

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled temperature to avoid overbromination |

| Solvent for acylation | Dichloromethane (DCM) or chloroform | Dry, inert atmosphere recommended |

| Solvent for bromination | Acetic acid or chloroform | Protect amino group if necessary |

| Temperature range | 0–25 °C | Low temperature favors selectivity |

| Reaction time | Several hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or column chromatography | Ensures high purity |

化学反応の分析

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 1-(5-Amino-2-methoxyphenyl)-2-azidopropan-1-one or 1-(5-Amino-2-methoxyphenyl)-2-thiocyanatopropan-1-one.

Oxidation: Formation of 1-(5-Nitro-2-methoxyphenyl)-2-bromopropan-1-one.

Reduction: Formation of 1-(5-Amino-2-methoxyphenyl)-2-bromopropanol.

科学的研究の応用

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a substrate for metabolic enzymes.

類似化合物との比較

Comparison with Structural Analogs

N-(5-Amino-2-methoxyphenyl) Acetamide (Ac-DAAN)

- Structure: Replaces the bromopropanone group with an acetamide moiety.

- Toxicity: Exhibits the least inhibition against methanogenic microbes (50% inhibition at >25 μM) compared to nitroaromatics like DNAN and azo-dimers .

- Key Insight : The absence of bromine and the presence of an acetamide group reduce electrophilicity and microbial toxicity.

Azo-Dimer and Trimer Surrogates

- Structure : Contain azo linkages (e.g., 2,2′-dimethoxy-4,4′-azodianiline).

- Toxicity: Demonstrate higher toxicity than DNAN (2,4-dinitroanisole), with methanogenic inhibition observed at lower concentrations .

- Key Insight : Azo groups and nitro intermediates (e.g., nitroso derivatives) enhance reactivity and toxicity.

Brominated Ketone Derivatives

1-(Azetidin-1-yl)-2-bromopropan-1-one

- Structure : Features an azetidine ring instead of the methoxyphenyl group.

- Synthesis : Synthesized via reaction of azetidine-HCl with brominated acyl halides, yielding 83–91% .

- Properties : Liquid form (oily consistency) and characterized by NMR/FT-IR spectroscopy .

- Key Insight : The azetidine group enhances solubility in organic solvents but may reduce aromatic interactions.

2-Amino-1-(5-bromothiophen-2-yl)propan-1-one

- Structure : Replaces the phenyl ring with a bromothiophene group.

- Molecular Formula: C₇H₈BrNOS (MW ≈ 242.1 g/mol) .

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

Substituted Phenyl Derivatives

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one

- Structure : Methylthio (-SMe) substituent at the 2-position.

- Molecular Formula: C₁₀H₁₂BrNOS (MW = 274.18 g/mol) .

- Key Insight : Sulfur-containing substituents may enhance metabolic stability but increase hydrophobicity.

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

- Structure : Trifluoromethoxy (-OCF₃) group at the 3-position.

- Molecular Formula: C₁₀H₉BrF₃NO₂ (MW = 312.08 g/mol) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Substituent Effects on Toxicity

生物活性

1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 258.11 g/mol

Structural Features :

- Contains an amino group (-NH) which enhances its reactivity.

- A methoxy group (-OCH) that influences its pharmacological properties.

- A bromine atom attached to the propanone backbone, which may affect its biological interactions.

The biological activity of 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act by binding to specific enzymes, thereby modulating their activity. The amino and methoxy groups facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of enzymatic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial for physiological responses.

- Covalent Bonding : The bromopropanone moiety allows for covalent bonding with target proteins, enhancing its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Caspase Activation : The compound has been observed to increase caspase-3/7 activity, leading to programmed cell death in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .

- Cell Cycle Arrest : Flow cytometry assays reveal that it can arrest cell proliferation at the G1 phase, which is critical for inhibiting tumor growth .

Antimicrobial Activity

Additionally, this compound has been studied for its antimicrobial properties. It shows effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxic effects against MCF-7 cells with an IC value of 0.65 µM. |

| Study B | Showed that the compound induced apoptosis via increased caspase activity in leukemia cells (U-937). |

| Study C | Investigated antimicrobial efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Q & A

Q. What are the optimal synthetic routes for 1-(5-Amino-2-methoxyphenyl)-2-bromopropan-1-one, and how can purity be ensured?

- Methodological Answer : Brominated aromatic ketones like this compound are typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example, analogous compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one) are synthesized by reacting bromine with propiophenone intermediates in methanol under controlled conditions . Purification often involves recrystallization from methanol or ethanol, with purity verified via melting point analysis (e.g., mp 78–80°C for related compounds) . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can resolve byproducts, as discussed in analytical protocols for structurally similar brominated intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bromine integration. For example, the methoxy group in analogous compounds shows a singlet near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., MW 257.08 for C₁₀H₉BrO₃ in related structures) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amino/methoxy groups provide functional group validation .

Q. How can researchers address solubility challenges during experimental design?

- Methodological Answer : Brominated aromatic ketones often exhibit limited solubility in polar solvents. Co-solvent systems (e.g., DMSO/water mixtures) or sonication can enhance dissolution. For crystallization trials, slow evaporation from acetone or dichloromethane is recommended, as demonstrated in single-crystal X-ray studies of similar compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement for brominated aromatic ketones?

- Methodological Answer : High R-factors (e.g., R = 0.067 in ) may arise from disordered bromine atoms or twinning. Using SHELXL for refinement, researchers can apply restraints to atomic displacement parameters (ADPs) or employ twin-law corrections (e.g., BASF scale factor adjustments). For example, SHELX programs are robust for handling high-resolution data or twinned crystals, as noted in structural reports of brominated cyclopropanes and thiophene derivatives .

Q. How do electronic effects of substituents influence the reactivity of brominated ketones in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy and amino groups on the phenyl ring activate the carbonyl carbon toward nucleophilic attack, while bromine serves as a leaving group in Suzuki or Ullmann couplings. Comparative studies of α-bromo ketones (e.g., 2-bromo-3′,4′-(methylenedioxy)propiophenone) show that substituents alter reaction rates and regioselectivity. For instance, bulky groups may hinder coupling efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Q. What analytical approaches differentiate between regioisomers or stereoisomers in synthetic pathways?

- Methodological Answer : X-ray crystallography is definitive for structural assignment, as seen in studies of brominated cyclopropanes (e.g., torsion angles and bond lengths in ). Alternatively, 2D NMR techniques (e.g., NOESY or COSY) can distinguish regioisomers. For example, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for vicinal protons) provide stereochemical insights .

Key Research Findings

- Brominated aromatic ketones are prone to twinning in crystallography, requiring specialized refinement protocols in SHELXL .

- Methoxy and amino substituents enhance stability in cross-coupling reactions but may necessitate tailored catalysts .

- Discrepancies in NMR data (e.g., split signals) often arise from dynamic processes in solution, resolvable via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。